![molecular formula C5H10O3S B2920968 2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione CAS No. 1785360-85-1](/img/structure/B2920968.png)
2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1λ6-thiolane-1,1-dione , also known as hydroxymethylfurfural (HMF) , is an organic compound formed by the dehydration of reducing sugars. It exists as a white low-melting solid (although commercial samples may appear yellow) and is highly soluble in both water and organic solvents. The molecule comprises a furan ring with aldehyde and alcohol functional groups. HMF can form during the heating or cooking of sugar-containing foods .
Synthesis Analysis
HMF is typically produced via acid-catalyzed poly-dehydration of 6-carbon sugars (hexoses), such as fructose. Hydrochloric acid can also be used, resulting in the formation of 5-chloromethylfurfural. Similar chemistry occurs with 5-carbon sugars (pentoses), leading to the production of furfural. The classical route involves the transformation of sugar and sulfuric acid into levulinic acid, with HMF as an intermediate .
Molecular Structure Analysis
The chemical formula of HMF is C~6~H~6~O~3~ , and its molar mass is approximately 126.11 g/mol . It consists of a furan ring with both aldehyde (–CHO) and alcohol (–OH) groups. The melting point of HMF ranges from 30 to 34°C .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Facile Synthesis of Thiol-Functionalized Amphiphilic Polylactide–Methacrylic Diblock Copolymers
This research highlights the synthesis of biodegradable amphiphilic diblock copolymers using a hydroxyl-functionalized trithiocarbonate-based chain transfer agent. These copolymers, due to their unique block compositions, self-assemble into various morphologies in aqueous solutions, making them suitable for applications in tissue engineering and bioimaging. The inclusion of disulfide-functionalized PLA-branched block copolymers further enhances their applicability in derivatization with biologically important molecules and heavy metals (Themistou, Battaglia, & Armes, 2014).
Flexibility of Liver Alcohol Dehydrogenase in Stereoselective Binding
This study explores the interaction between thiolane 1-oxides and the alcohol dehydrogenase-NADH complex, revealing insights into the enzyme's flexibility and stereoselective binding capabilities. The findings are significant for understanding the mechanistic aspects of enzyme function and could inform the design of enzyme inhibitors or modulators (Cho, Ramaswamy, & Plapp, 1997).
Synthesis of (Bio)Degradable Poly(β-Thioester)s
The polymerization of dithiols and diacrylate monomers via thiol-ene click reaction demonstrates a method for synthesizing poly(ester-sulfide)s with potential for biodegradable applications. This approach offers a pathway to environmentally friendly materials with controlled degradation properties, suitable for medical and packaging applications (Vandenbergh, Ranieri, & Junkers, 2012).
Inhibition Performances of Spirocyclopropane Derivatives for Mild Steel Protection
This research focuses on the use of green and environmentally friendly substances for corrosion inhibition in mild steel. The study demonstrates the effectiveness of certain compounds in acidic solution, showcasing their potential in industrial applications to prevent corrosion and enhance the longevity of metal structures (Chafiq et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRSAJPNKCWDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione | |
CAS RN |
1785360-85-1 |
Source
|
Record name | (1,1-dioxothiolan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.